![molecular formula C17H22ClN5 B3836971 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole](/img/structure/B3836971.png)
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole
描述
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole, also known as CP-47,497, is a synthetic cannabinoid compound that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. CP-47,497 has been extensively studied for its potential therapeutic applications, as well as its biochemical and physiological effects.
作用机制
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole acts as a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. It binds to these receptors and activates them, resulting in the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the analgesic, anti-inflammatory, and neuroprotective effects of 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as protect against neuronal damage caused by oxidative stress and inflammation. In addition, 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole has been found to have potential applications in the treatment of addiction and withdrawal symptoms associated with drug abuse.
实验室实验的优点和局限性
One of the main advantages of 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise control over the activation of these receptors, which is important for studying their effects on various physiological and biochemical processes. However, one of the limitations of 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole is its potential for toxicity and adverse effects, particularly at high doses. This must be taken into consideration when designing and conducting experiments with this compound.
未来方向
There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole. One area of interest is its potential applications in the treatment of addiction and withdrawal symptoms associated with drug abuse. Another area of interest is its potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to better understand the biochemical and physiological effects of 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole, as well as its potential for toxicity and adverse effects.
科学研究应用
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have analgesic and anti-inflammatory effects, as well as neuroprotective properties. In addition, 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole has been found to have potential applications in the treatment of addiction and withdrawal symptoms associated with drug abuse.
属性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-(1-pyrrolidin-1-ylcyclopentyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5/c1-13-6-7-14(18)12-15(13)23-16(19-20-21-23)17(8-2-3-9-17)22-10-4-5-11-22/h6-7,12H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNVWZFYVSWOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)C3(CCCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-5-(1-pyrrolidin-1-ylcyclopentyl)tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-thiomorpholinyl)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836888.png)
![3,5-dibromo-2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3836894.png)
![ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate](/img/structure/B3836896.png)
![2-[(2-morpholin-4-yl-2-pyridin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3836899.png)

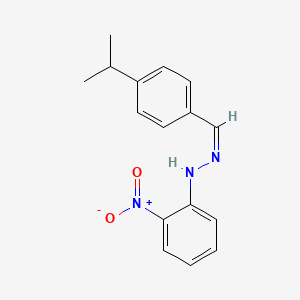
![2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836919.png)
![3-{[(2,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3836928.png)
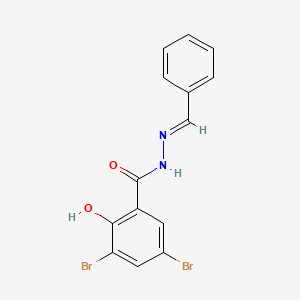
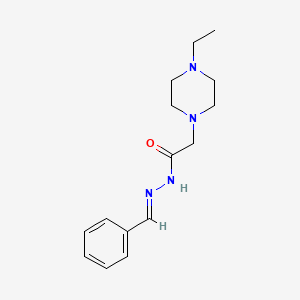
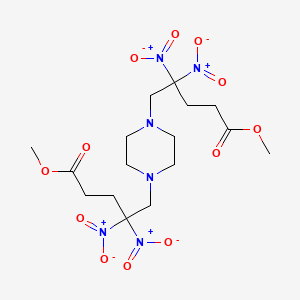
![5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B3836944.png)
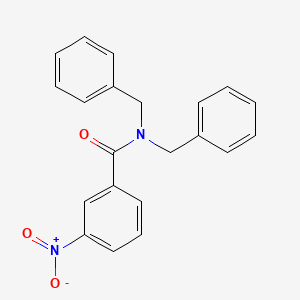
![1-(3-methoxyphenyl)ethanone [1-(3-methoxyphenyl)ethylidene]hydrazone](/img/structure/B3836964.png)